molecular formula C19H16ClFN4OS B286731 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

Numéro de catalogue B286731
Poids moléculaire: 402.9 g/mol
Clé InChI: WWJVPGBQXPSBSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.

Mécanisme D'action

The mechanism of action of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases, such as Akt and ERK, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether exhibits potent anti-cancer activity in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether in lab experiments include its potent anti-cancer activity, low toxicity, and minimal side effects. However, one of the limitations of using this compound is its complex synthesis method, which requires the use of various reagents and catalysts.

Orientations Futures

There are several future directions for the development of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether. One direction is to further optimize the synthesis method to make it more efficient and cost-effective. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, future studies could focus on the development of new drug formulations that enhance the bioavailability and efficacy of this compound.

Méthodes De Synthèse

The synthesis of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether involves a multi-step process that requires the use of various reagents and catalysts. The synthesis starts with the reaction of 4-chlorophenol with 4-chlorobenzyl bromide to form 4-chlorophenyl 4-chlorobenzyl ether. This intermediate is then reacted with sodium azide and copper (I) iodide to form the corresponding triazole compound. The final step involves the reaction of the triazole compound with 2-fluorobenzyl bromide and potassium carbonate to form the desired product.

Applications De Recherche Scientifique

The unique structure of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether makes it a promising candidate for the development of new drugs. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

Propriétés

Formule moléculaire

C19H16ClFN4OS

Poids moléculaire

402.9 g/mol

Nom IUPAC

6-[2-(4-chlorophenoxy)propan-2-yl]-3-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16ClFN4OS/c1-19(2,26-14-9-7-13(20)8-10-14)17-24-25-16(22-23-18(25)27-17)11-12-5-3-4-6-15(12)21/h3-10H,11H2,1-2H3

Clé InChI

WWJVPGBQXPSBSA-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl

SMILES canonique

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.